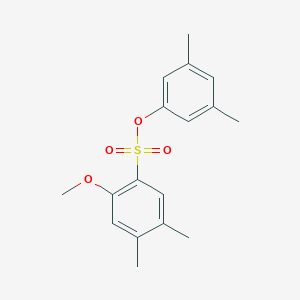

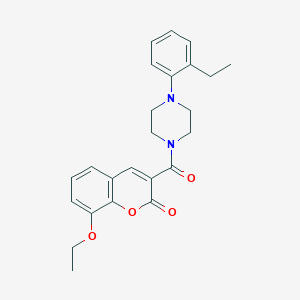

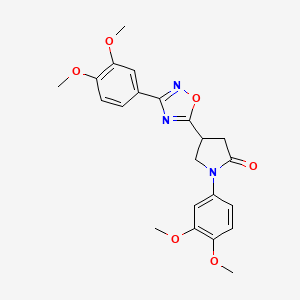

![molecular formula C14H20N2O3 B2993900 Methyl 4-{[(3-methylbutyl)carbamoyl]amino}benzoate CAS No. 1216656-69-7](/img/structure/B2993900.png)

Methyl 4-{[(3-methylbutyl)carbamoyl]amino}benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 4-{[(3-methylbutyl)carbamoyl]amino}benzoate, also known as MK-677 or Ibutamoren, is a selective agonist of the growth hormone secretagogue receptor (GHSR) and has been shown to increase levels of growth hormone (GH) and insulin-like growth factor 1 (IGF-1) in both animals and humans. It is a non-peptide compound that has been studied extensively for its potential use in the treatment of growth hormone deficiency, osteoporosis, and muscle wasting.

Scientific Research Applications

GABA Receptor Study

GABA Receptor Pharmacology

Research on GABAA (gamma-aminobutyric acid A)-benzodiazepine receptors expressed in mammalian cells has shed light on the pharmacological properties of receptor subtypes. These studies highlight the importance of the alpha subunit in the diversity of benzodiazepine pharmacology and provide insights into the modulation of GABA potentiation by benzodiazepine binding, enhancing our understanding of receptor function and potential therapeutic targets (Pritchett, Lüddens, & Seeburg, 1989).

Physico-chemical Properties and Beta-adrenolytic Activity

Beta-Adrenolytics

The physico-chemical properties of compounds with potential beta-adrenolytic activity have been explored, focusing on derivatives of 4-[(alkoxycarbonyl)amino]benzoates. These studies emphasize the relationship between the structure and biological activity of drugs, underscoring the significance of physico-chemical characteristics such as lipophilicity and surface activity in the development of beta-adrenolytics (Stankovicová et al., 2014).

Aromatic Acid Degradation

Aromatic Acid Degradation in Pseudomonas putida

Research has identified a gene, benR, regulating the degradation of benzoate, methylbenzoate, and 4-HBA in Pseudomonas putida. This study provides insights into the microbial metabolism of aromatic compounds, with implications for bioremediation and the biotechnological exploitation of microbial pathways (Cowles, Nichols, & Harwood, 2000).

Crystal Engineering and Material Science

Crystal Engineering

Investigations into the crystal engineering of Methyl 2-(carbazol-9-yl)benzoate, which under high pressure transforms into a structure with different molecular conformations, highlight the utility of pressure as a tool in materials science. Such studies have potential implications for the design and synthesis of novel materials with specific physical properties (Johnstone et al., 2010).

Conformational Studies of Aromatic Amides

Aromatic Amides and Retinoidal Activity

Conformational studies of aromatic amides with retinoidal activity reveal the importance of the trans-amide structure for biological activity. These findings could contribute to the design of new compounds with potential therapeutic applications in dermatology and oncology (Kagechika, Himi, Kawachi, & Shudo, 1989).

Mechanism of Action

Target of Action

Based on its structure, it can be inferred that it may interact with proteins or enzymes that have affinity for benzoic acid derivatives or carbamates .

Mode of Action

It’s likely that the compound interacts with its targets through the formation of covalent bonds, given the presence of the carbamoyl group . The benzylic position of the molecule may also undergo various reactions such as free radical bromination, nucleophilic substitution, and oxidation .

Biochemical Pathways

Compounds with similar structures have been known to participate in pathways involving methionine metabolism and the activated methyl cycle .

Pharmacokinetics

Based on its chemical structure, it can be hypothesized that the compound may be absorbed in the gastrointestinal tract following oral administration, distributed throughout the body, metabolized primarily in the liver, and excreted via the kidneys .

Result of Action

Based on its structure, it can be inferred that it may cause changes in the activity of target proteins or enzymes, potentially leading to alterations in cellular function .

Action Environment

The action, efficacy, and stability of Methyl 4-{[(3-methylbutyl)carbamoyl]amino}benzoate can be influenced by various environmental factors. These may include pH, temperature, and the presence of other molecules in the environment. For instance, the compound’s reactivity may be affected by the pH of the environment due to the presence of the carbamoyl group .

properties

IUPAC Name |

methyl 4-(3-methylbutylcarbamoylamino)benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O3/c1-10(2)8-9-15-14(18)16-12-6-4-11(5-7-12)13(17)19-3/h4-7,10H,8-9H2,1-3H3,(H2,15,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHRMTQFHAOMEJT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCNC(=O)NC1=CC=C(C=C1)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-{[(3-methylbutyl)carbamoyl]amino}benzoate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

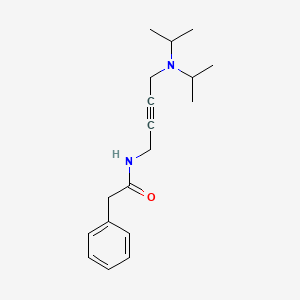

![4-butyl-1-((4-(2-oxopyrrolidin-1-yl)benzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2993817.png)

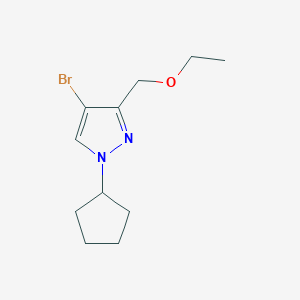

![6-(2,4-Dimethylphenyl)-4,7-dimethyl-2-(3-oxobutan-2-yl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2993832.png)

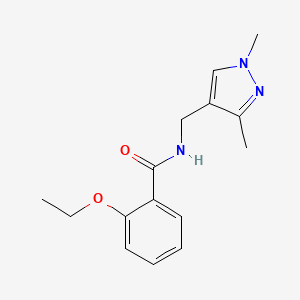

![3-[4-Amino-3-[2-(3-chloro-2-methylanilino)-2-oxoethyl]sulfanyl-5-oxo-1,2,4-triazin-6-yl]propanoic acid](/img/structure/B2993834.png)

![2-[3-[(6-Methylpyridin-2-yl)oxymethyl]piperidin-1-yl]pyrimidine](/img/structure/B2993838.png)